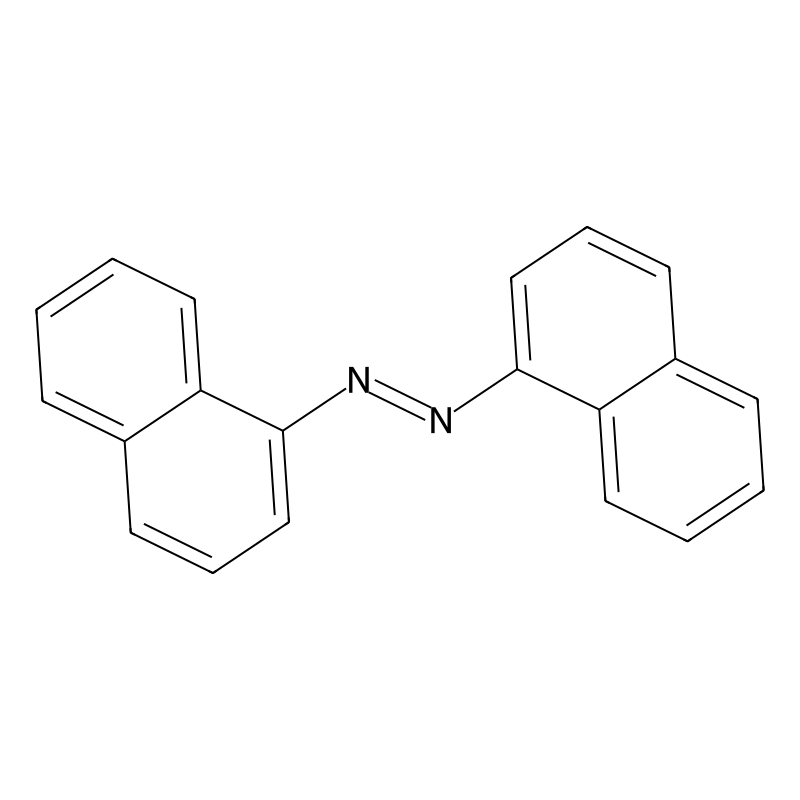

1,1'-Azonaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,1'-Azonaphthalene is an aromatic azo compound featuring two naphthalene rings linked by a central diazene (-N=N-) bridge. As a structural analogue of azobenzene, it functions as a light-responsive molecular switch, capable of reversible isomerization between its stable *trans* and metastable *cis* forms. This photochromic behavior, coupled with the extended π-system of the naphthalene moieties, imparts distinct spectral and thermal properties compared to simpler azobenzenes, making it a strategic choice for advanced materials development where specific performance characteristics are critical.

References

- [1] Whitten, D. G., & McCall, M. T. (1969). Photochemistry of azo compounds. I. The photoisomerization of some azonaphthalenes. Journal of the American Chemical Society, 91(18), 5097–5102.

- [2] Fischer, E. (1960). Temperature dependence of photoisomerization equilibriums. I. Azobenzene and the azonaphthalenes. Journal of the American Chemical Society, 82(13), 3249–3252.

- [3] Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825.

Substituting 1,1'-Azonaphthalene with the more common azobenzene or its direct isomer, 2,2'-Azonaphthalene, is inadvisable for performance-critical applications. The extension of the aromatic system from phenyl (in azobenzene) to naphthyl significantly alters the electronic structure, red-shifting the absorption bands and drastically changing the thermal relaxation kinetics of the *cis* isomer. Furthermore, the linkage position (1,1' vs. 2,2') dictates the overall molecular geometry, which is a critical parameter in the design of ordered materials like liquid crystals or coordination polymers. These structural differences result in non-interchangeable photophysical, thermal, and electrochemical behaviors that directly impact device performance, reproducibility, and process compatibility.

Dramatically Enhanced Thermal Stability of the Metastable *cis*-Isomer

The most significant procurement differentiator for 1,1'-Azonaphthalene is the exceptional thermal lifetime of its *cis* isomer compared to azobenzene. In a comparative study in toluene, the thermal half-life (t1/2) for the *cis-to-trans* relaxation of 1,1'-Azonaphthalene was found to be approximately 300 hours at 25°C. This is over 3.5 times longer than that of its isomer 2,2'-Azonaphthalene (80 hours) and orders of magnitude greater than that of unsubstituted azobenzene under similar conditions.

| Evidence Dimension | Thermal half-life of cis-isomer at 25°C (Toluene) |

| Target Compound Data | ~300 hours |

| Comparator Or Baseline | Azobenzene (~3 hours); 2,2'-Azonaphthalene (80 hours) |

| Quantified Difference | >3.5x longer than 2,2'-Azonaphthalene; ~100x longer than Azobenzene |

| Conditions | Thermal cis-to-trans relaxation measured in toluene at 25°C. |

This vastly superior thermal stability makes 1,1'-Azonaphthalene a primary candidate for applications requiring long-term information retention, such as optical data storage or persistent photoswitchable states.

Red-Shifted Absorption Spectrum for Compatibility with Longer-Wavelength Light Sources

The extended π-conjugation from the naphthalene rings shifts the principal absorption bands of 1,1'-Azonaphthalene to longer wavelengths compared to azobenzene. The high-intensity π-π* transition for *trans*-1,1'-Azonaphthalene is centered around 368 nm in ethanol, a significant bathochromic shift from the ~315-320 nm peak observed for *trans*-azobenzene. The lower-energy n-π* band is also shifted, appearing in the visible region near 450 nm.

| Evidence Dimension | Wavelength of Maximum Absorbance (λmax) of π-π* band (trans-isomer) |

| Target Compound Data | ~368 nm (in ethanol) |

| Comparator Or Baseline | Azobenzene (~315-320 nm) |

| Quantified Difference | ~50 nm red-shift |

| Conditions | UV-Vis spectroscopy in ethanol solution. |

This red-shift allows the use of less energetic, potentially less damaging, and more accessible light sources (e.g., 365 nm LEDs) for inducing the *trans-to-cis* isomerization, a key processability advantage in materials science and photobiology.

Distinct Electrochemical Reduction Behavior

In aprotic media like dimethylformamide (DMF), the electrochemical reduction of the azo group in 1,1'-Azonaphthalene occurs in two distinct one-electron steps. The first reduction to the stable anion radical occurs at a half-wave potential (E1/2) of -1.13 V (vs. SCE). This potential is less negative than that of azobenzene (-1.32 V vs. SCE), indicating that 1,1'-Azonaphthalene is easier to reduce. This difference is critical for designing redox-active systems with tailored potentials.

| Evidence Dimension | First Half-Wave Reduction Potential (E1/2 vs. SCE) |

| Target Compound Data | -1.13 V |

| Comparator Or Baseline | Azobenzene (-1.32 V) |

| Quantified Difference | 190 mV easier to reduce |

| Conditions | Polarography in dimethylformamide (DMF) with 0.10 M TBAP as supporting electrolyte. |

The lower reduction potential makes 1,1'-Azonaphthalene a more suitable precursor for applications requiring facile electron acceptance, such as in redox-switchable catalysts, electron-transport materials, or as a ligand for stabilizing low-valent metal centers.

Precursor for Long-Term Optical Data Storage Materials

The exceptionally long thermal half-life of the *cis*-isomer directly enables the development of materials for high-density, long-term optical information storage. When incorporated into polymer matrices or liquid crystals, the two distinct states (*cis* and *trans*) can represent binary data (0 and 1) that remains stable for extended periods without thermal erasure, a critical requirement that cannot be met by standard azobenzenes.

Development of Photoswitches Actuated by Near-UV and Visible Light

The red-shifted absorption spectrum makes 1,1'-Azonaphthalene ideal for creating photoresponsive materials, such as smart polymers or photo-switchable surfaces, that can be controlled with widely available and cost-effective 365 nm LED light sources. This avoids the need for higher-energy deep-UV sources that can cause material degradation, a significant advantage in processability and device longevity.

Building Block for Redox-Active Metal-Organic Frameworks (MOFs) and Polymers

The defined geometry and lower reduction potential of 1,1'-Azonaphthalene make it a preferred building block for constructing redox-active porous materials or coordination polymers. Its ability to be reduced more easily than azobenzene allows for the creation of materials with tunable electronic properties for applications in sensing, catalysis, or electrochromic devices.

References

- [1] Gabor, G., & Fischer, E. (1964). Temperature dependence of photoisomerization. IV. The azonaphthalenes. The Journal of Physical Chemistry, 68(4), 785-789.

- [2] Holt, P. F., & Smith, A. E. (1965). Ultraviolet absorption of some substituted azobenzene and symmetric 1,1′- and 2,2′-azonaphthalene derivatives. Journal of the Chemical Society, 5245-5249.

- [3] Sadler, J. L., & Bard, A. J. (1968). The electrochemical reduction of aromatic azo compounds. Journal of the American Chemical Society, 90(8), 1979-1989.